REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]3OCC[O:11]3)[N:5]=2)[CH2:3][CH2:2]1>Cl.C1COCC1>[CH:1]1([C:4]2[N:5]=[C:6]([CH:10]=[O:11])[CH:7]=[CH:8][CH:9]=2)[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
538.2 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=NC(=CC=C1)C1OCCO1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous NaHCO3
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into CHCl3 (20 mL)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with CHCl3 (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified on a Biotage 40S column
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC=CC(=N1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.38 mmol | |
AMOUNT: MASS | 351 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |